molecular formula C12H16N2OS B5768745 2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide

2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide

Cat. No.: B5768745
M. Wt: 236.34 g/mol
InChI Key: HFCDSPLSIXFUTL-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide is an organic compound with a complex structure, often used in various scientific research fields. This compound is characterized by its unique chemical properties, which make it valuable in both academic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide typically involves the reaction of 2-methylphenyl isothiocyanate with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into amines and other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Prilocaine: N-(2-Methylphenyl)-2-(propylamino)propanamide

    Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Its thiocarbamoyl group and methyl substitutions make it particularly useful in certain chemical reactions and applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-8(2)11(15)14-12(16)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCDSPLSIXFUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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